molecular formula C10H15N4O13P3 B12409437 Purine riboside triphosphate

Purine riboside triphosphate

Cat. No.: B12409437
M. Wt: 492.17 g/mol
InChI Key: IZBXQTSTGHQGKL-FDDDBJFASA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of purine riboside triphosphate involves the synthesis of purine bases and their subsequent attachment to ribose sugars. One method includes the use of bacterial recombinant enzymes such as MBP-GARS, MBP-GARTF, and 6H-PurL to produce intermediates like GAR, FGAR, and FGAMR from ribose-5-phosphate . These intermediates are then further processed to form this compound.

Industrial Production Methods: Industrial production of this compound often involves ion-exchange chromatography for the separation and purification of nucleotides, nucleosides, and purine bases . This method ensures the quantitative separation of the desired compound from other constituents.

Chemical Reactions Analysis

Types of Reactions: Purine riboside triphosphate undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions: Common reagents used in these reactions include chloroacetaldehyde for the preparation of etheno-derivatives of purine bases . Reaction conditions often involve aqueous solutions and controlled temperatures to ensure the desired transformations.

Major Products: The major products formed from these reactions include various derivatives of purine riboside, such as etheno-derivatives and ribosylation products .

Comparison with Similar Compounds

    Adenosine Triphosphate (ATP): A key energy carrier in cells.

    Guanosine Triphosphate (GTP): Involved in protein synthesis and signal transduction.

    Cytidine Triphosphate (CTP): Essential for lipid biosynthesis.

Uniqueness: Purine riboside triphosphate is unique due to its specific inhibitory effects on RNA and DNA synthesis, making it a valuable compound in cancer research . Unlike other nucleotides, it has a strong resemblance to adenosine, which allows it to effectively interfere with nucleic acid metabolism .

Properties

Molecular Formula

C10H15N4O13P3

Molecular Weight

492.17 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-3,4-dihydroxy-5-purin-9-yloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H15N4O13P3/c15-7-6(2-24-29(20,21)27-30(22,23)26-28(17,18)19)25-10(8(7)16)14-4-13-5-1-11-3-12-9(5)14/h1,3-4,6-8,10,15-16H,2H2,(H,20,21)(H,22,23)(H2,17,18,19)/t6-,7-,8-,10-/m1/s1

InChI Key

IZBXQTSTGHQGKL-FDDDBJFASA-N

Isomeric SMILES

C1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Canonical SMILES

C1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Origin of Product

United States

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